molecular formula C14H10BrN3O3S B11531363 4-bromo-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}phenol

4-bromo-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}phenol

Cat. No.: B11531363
M. Wt: 380.22 g/mol
InChI Key: SCCQLMZABUPXMZ-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-hydroxybenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-hydroxybenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 1,1-dioxo-1H-1,2-benzisothiazol-3-yl hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the hydrazone linkage .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecular structures. It is also studied for its reactivity and stability under various conditions .

Biology: In biological research, the compound is investigated for its potential as a biochemical probe. It can interact with various biomolecules, making it useful in studying biological pathways and mechanisms .

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .

Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-bromo-2-hydroxybenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 5-bromo-2-hydroxybenzaldehyde
  • 1,1-dioxo-1H-1,2-benzisothiazol-3-yl hydrazine
  • 5-bromo-2-hydroxyisophthalaldehyde

Uniqueness: The uniqueness of 5-bromo-2-hydroxybenzaldehyde 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazone lies in its combined structural features, which confer distinct reactivity and interaction profiles. This makes it a valuable compound for diverse scientific and industrial applications .

Properties

Molecular Formula

C14H10BrN3O3S

Molecular Weight

380.22 g/mol

IUPAC Name

4-bromo-2-[(E)-[(1,1-dioxo-1,2-benzothiazol-3-yl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C14H10BrN3O3S/c15-10-5-6-12(19)9(7-10)8-16-17-14-11-3-1-2-4-13(11)22(20,21)18-14/h1-8,19H,(H,17,18)/b16-8+

InChI Key

SCCQLMZABUPXMZ-LZYBPNLTSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N/N=C/C3=C(C=CC(=C3)Br)O

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NN=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.